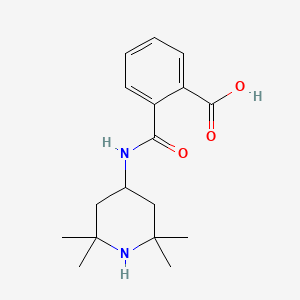
2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid is a chemical compound known for its unique structural properties and diverse applications. It features a piperidine ring substituted with four methyl groups, making it a sterically hindered amine. This compound is often used in various fields, including chemistry, biology, and industry, due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives, are often used in organic synthesis , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Compounds with similar structures, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives, are known to act as effective oxidation catalysts . They can capture free radicals and quench singlet oxygen, facilitating the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
Given its potential role as an oxidation catalyst , it may influence pathways involving oxidation-reduction reactions.
Result of Action
Based on its potential role as an oxidation catalyst , it may facilitate certain oxidation-reduction reactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzoic acid derivatives. One common method includes the use of carbodiimide coupling agents to facilitate the formation of the amide bond between the piperidine and benzoic acid moieties .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxone in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylamine derivatives.
Reduction: Corresponding amine.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor and structurally similar compound used in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound with applications in polymer chemistry.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in the synthesis of polymers and as a stabilizer.
Uniqueness: 2-((2,2,6,6-Tetramethylpiperidin-4-yl)carbamoyl)benzoic acid stands out due to its unique combination of a sterically hindered piperidine ring and a benzoic acid moiety. This structure imparts distinct chemical properties, making it valuable in various applications where stability and reactivity are crucial .
Properties
IUPAC Name |
2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2)9-11(10-17(3,4)19-16)18-14(20)12-7-5-6-8-13(12)15(21)22/h5-8,11,19H,9-10H2,1-4H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDYXJJNXBFRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
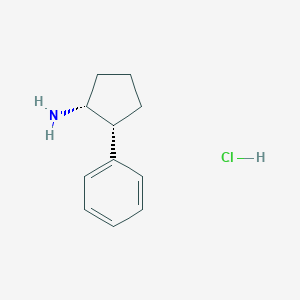
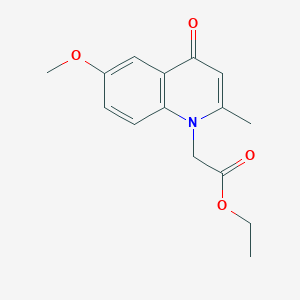
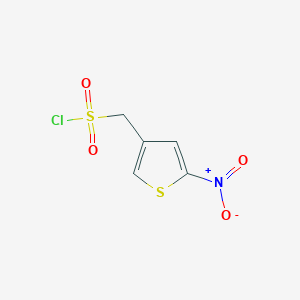
![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2790390.png)

![N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide](/img/structure/B2790394.png)
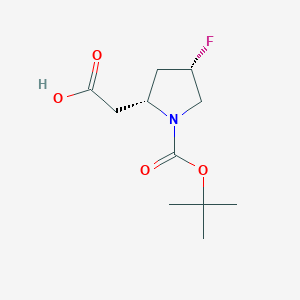
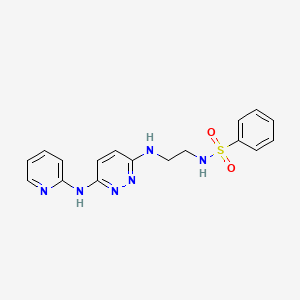
![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)
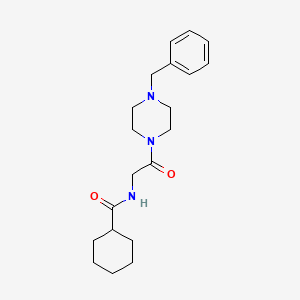
![3-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]propanamide](/img/structure/B2790402.png)
![1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2790403.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/new.no-structure.jpg)
